Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate is a heterocyclic compound that features a furan ring substituted with an ethyl ester group and a phenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate typically involves the reaction of ethyl furan-3-carboxylate with phenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or copper complexes can be used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl 5-[(phenylamino)methyl]furan-3-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-[(phenylamino)methyl]thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 5-[(phenylamino)methyl]pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring
Uniqueness: Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to thiophene or pyrrole derivatives. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 5-(anilinomethyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-8-13(18-10-11)9-15-12-6-4-3-5-7-12/h3-8,10,15H,2,9H2,1H3 |
InChI Key |
UCMHICYHUARCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.